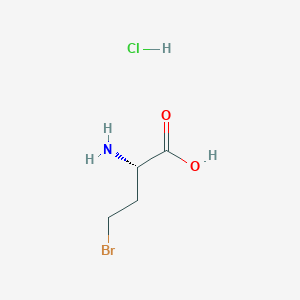
(S)-2-Amino-4-bromobutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-4-bromobutanoic acid hydrochloride is a chiral amino acid derivative with a bromine atom at the fourth carbon and an amino group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-bromobutanoic acid hydrochloride typically involves the bromination of a suitable precursor, such as (S)-2-Aminobutyric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes, including the protection of functional groups, selective bromination, and subsequent deprotection. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-bromobutanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce imines or amines, respectively.
Scientific Research Applications
(S)-2-Amino-4-bromobutanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-bromobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminobutyric acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Bromobutyric acid: Lacks the amino group, limiting its applications in biological studies.
(S)-2-Amino-3-bromopropanoic acid: Has a different carbon chain length, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-4-bromobutanoic acid hydrochloride is unique due to the presence of both the amino group and the bromine atom, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C4H9BrClNO2 |
|---|---|
Molecular Weight |
218.48 g/mol |
IUPAC Name |
(2S)-2-amino-4-bromobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8BrNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1 |
InChI Key |
KAZOSYWRYVKMNF-DFWYDOINSA-N |
Isomeric SMILES |
C(CBr)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CBr)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















